

Tautomerism in Substituted Quinazolines: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-8-nitroquinazoline

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The quinazoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. A critical, yet often nuanced, aspect governing the physicochemical properties, biological activity, and reactivity of substituted quinazolines is the phenomenon of tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibria in substituted quinazolines, with a focus on the prevalent forms and the factors influencing their stability. This document consolidates experimental and computational findings, details analytical methodologies for characterization, and presents quantitative and qualitative data to serve as a vital resource for professionals in drug discovery and development.

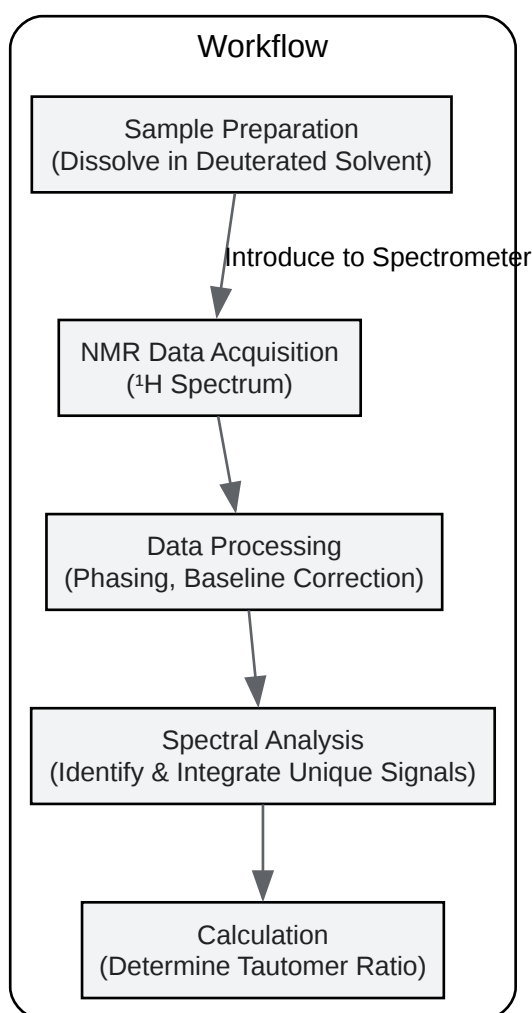
Core Principles of Tautomerism in the Quinazoline Ring System

Prototropic tautomerism in substituted quinazolines involves the migration of a proton, leading to the formation of structural isomers that can exist in a dynamic equilibrium. The position of this equilibrium is highly dependent on the substitution pattern on both the benzene and pyrimidine rings, as well as the surrounding chemical environment. The most common forms of tautomerism observed in quinazoline derivatives are lactam-lactim, amino-imino, and thione-thiol equilibria.

Lactam-Lactim Tautomerism in 4(3H)-Quinazolinones

The most extensively studied tautomerism in the quinazoline family is the lactam-lactim equilibrium in 4(3H)-quinazolinones. This involves the interconversion between the amide (lactam) form and the enol (lactim) form.[1][2] In the majority of cases, including the solid state and various solutions, the lactam form is thermodynamically more stable and therefore predominates.[1] The stability of the lactam tautomer is often attributed to its π -electron delocalized system, which imparts a degree of aromatic character.[1]

Experimental Workflow for NMR-based Tautomer Ratio Determination



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